molecular formula C9H9BrF2O2 B2821627 1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene CAS No. 2092617-16-6

1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene

Cat. No. B2821627
CAS RN: 2092617-16-6
M. Wt: 267.07
InChI Key: YFDRKPJHTKDHOS-UHFFFAOYSA-N
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Description

“1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene” is a brominated and fluorinated derivative of benzene. It has a bromine atom attached at the 1st position, a difluoromethyl group (-CF2H) at the 2nd position, and methoxy groups (-OCH3) at the 3rd and 5th positions of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a dimethoxybenzene precursor. The bromination and difluoromethylation could be achieved through electrophilic aromatic substitution reactions, but the exact conditions and reagents would depend on various factors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, a planar, cyclic molecule with alternating double bonds. The bromine, difluoromethyl, and methoxy substituents would be attached to the ring. The exact geometry and electronic structure could be determined using computational chemistry methods like density functional theory .


Chemical Reactions Analysis

As an aromatic compound, “1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene” could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions. The presence of the bromine atom could make it a good candidate for cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling point compared to benzene. The difluoromethyl group could introduce some polarity to the molecule .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems, which is not applicable in this case as this compound doesn’t seem to be a known active pharmaceutical ingredient or a biological molecule .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be of interest in the development of new materials, pharmaceuticals, or chemical reactions, but this would require further studies .

properties

IUPAC Name

1-bromo-2-(difluoromethyl)-3,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRKPJHTKDHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene

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